

Application Notes and Protocols for Generating a Calaxin Knockout Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calaxin, encoded by the Clxn (also known as Efcab1) gene, is a calcium-binding protein that plays a crucial role in the regulation of ciliary and flagellar motility.[1][2] It is an essential component of the outer dynein arm (ODA) complex, acting as a calcium sensor that modulates the beating pattern of cilia and flagella in response to intracellular calcium levels.[1][3] Additionally, Calaxin has a calcium-independent role in stabilizing the assembly of the ODA.[4] Mutations in the human CLXN gene are associated with primary ciliary dyskinesia (PCD), a rare genetic disorder characterized by chronic respiratory infections, situs inversus (a reversal of the internal organs), and infertility.[5]

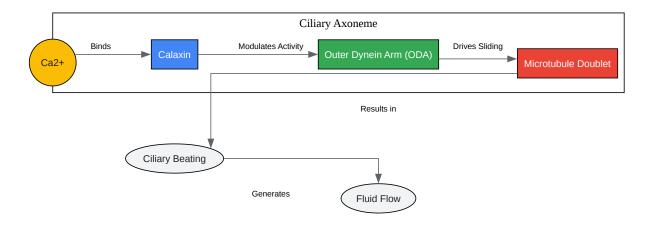
The generation of a **Calaxin** knockout (KO) mouse model provides a powerful in vivo system to dissect the molecular mechanisms underlying **Calaxin** function and its role in PCD pathogenesis. This document provides detailed application notes and protocols for the creation and validation of a **Calaxin** KO mouse model using CRISPR-Cas9 technology, as well as for the subsequent phenotyping of the resulting model.

Calaxin Signaling Pathway and Regulatory Role

Calaxin is a key regulator of ciliary and flagellar beating, a process fundamental to mucociliary clearance in the respiratory tract, sperm motility, and the establishment of left-right asymmetry



during embryonic development. The signaling pathway involving **Calaxin** is intrinsically linked to calcium signaling.



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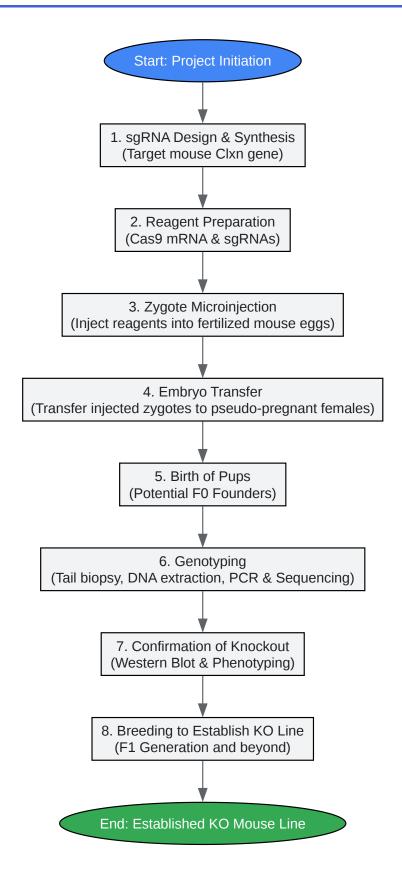
Figure 1: Calaxin-mediated calcium signaling in ciliary motility.

An increase in intracellular calcium concentration leads to calcium binding to **Calaxin**. This binding event is thought to induce a conformational change in **Calaxin**, which in turn modulates the activity of the ODA motor proteins.[3] This modulation alters the sliding of microtubules within the ciliary axoneme, thereby changing the ciliary beat pattern and frequency. This regulatory mechanism is crucial for functions such as sperm chemotaxis and adjusting mucociliary clearance rates.[3]

Experimental Workflow for Generating Calaxin KO Mice

The generation of a **Calaxin** knockout mouse model using CRISPR-Cas9 involves a series of sequential steps, from the initial design of guide RNAs to the final confirmation of the genetic modification in founder animals.





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